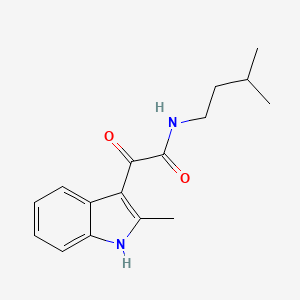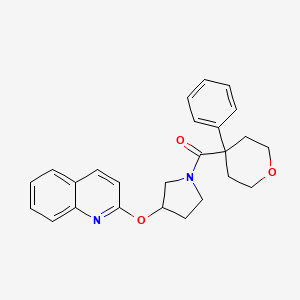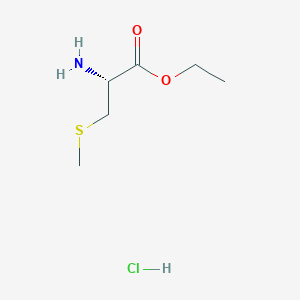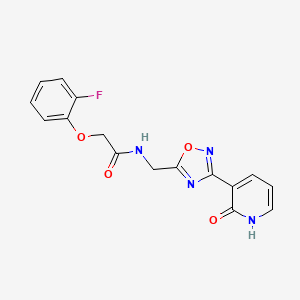
3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic molecule that likely exhibits biological activity due to the presence of a thiadiazole scaffold and benzamide groups, which are commonly associated with various pharmacological properties. The structure suggests potential antifungal and anticancer activities, as indicated by the related compounds in the provided papers.
Synthesis Analysis
The synthesis of related compounds involves the reaction of 5-(bromoacetyl) salicylamide with various thioureas, thioformamide, and thioalkylamide to yield a series of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their alkoxy derivatives . Another method includes a microwave-assisted, solvent-free synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are then evaluated for their anticancer activity . The synthesis of similar compounds can involve a three-component domino reaction of thioamides, isonitriles, and water, catalyzed by metal salts, to construct multiple new chemical bonds in a single step .
Molecular Structure Analysis
The molecular structure of the compound would be characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques would confirm the presence of functional groups and the overall molecular framework, including the thiadiazole ring, the benzamide moiety, and the methoxy substituents .
Chemical Reactions Analysis
The compound's chemical reactivity would likely involve the thiadiazole and benzamide functionalities. Thiadiazoles can participate in nucleophilic substitution reactions, while benzamides can undergo reactions typical of amides, such as hydrolysis or reactions with nucleophiles at the carbonyl carbon .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would include its solubility in organic solvents, melting point, and stability under various conditions. The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), would be crucial for evaluating its drug-like behavior . The antifungal and anticancer activities would be assessed through biological screening, as seen in the related compounds .
Relevant Case Studies
Case studies involving similar compounds have demonstrated promising antifungal and anticancer activities. For instance, a series of 2-alkoxybenzamides showed antifungal activity , while Schiff's bases containing thiadiazole and benzamide groups exhibited significant anticancer activity against various human cancer cell lines . These studies provide a basis for the potential biological applications of the compound .
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer
Compounds with thiadiazole moieties, similar to the mentioned chemical structure, have been studied for their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with thiadiazole derivatives have shown high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy. Their good fluorescence properties and appropriate photodegradation quantum yields highlight their utility in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Analgesic Agents
Another study focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, featuring thiadiazole and benzodifuran moieties, were potent inhibitors of cyclooxygenase, suggesting their potential as anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Nematicidal Activity
Novel oxadiazole derivatives containing a thiadiazole amide group have been synthesized and evaluated for their nematicidal activities against Bursaphelenchus xylophilus. Some derivatives showed higher mortality rates than commercial nematicides, indicating their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Synthesis of Cephalosporin Intermediates
Thiadiazole derivatives have been utilized in the synthesis of intermediates for fourth-generation cephalosporins. An efficient synthesis method was developed for 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, a key intermediate in cephalosporin production, showcasing the utility of thiadiazole derivatives in pharmaceutical manufacturing (Zhao Xin-qi, 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-26-14-8-6-13(7-9-14)20-16(24)11-28-19-23-22-18(29-19)21-17(25)12-4-3-5-15(10-12)27-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRVTOXFUWCDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)
![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)
![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)
![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)

![2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B3011214.png)
![N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide](/img/structure/B3011215.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B3011220.png)

![2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol](/img/structure/B3011222.png)

